molecular formula C8H17NO B14425424 2-[(Dimethylamino)methyl]cyclopentan-1-ol CAS No. 82138-02-1

2-[(Dimethylamino)methyl]cyclopentan-1-ol

Katalognummer: B14425424
CAS-Nummer: 82138-02-1
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: VORGTYWLJRTHQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Dimethylamino)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C8H17NO It is a cyclopentanol derivative where a dimethylamino group is attached to the methyl group at the second position of the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with dimethylamine in the presence of formaldehyde. This reaction proceeds through a Mannich reaction, where the cyclopentanone acts as the carbonyl compound, formaldehyde as the aldehyde, and dimethylamine as the amine. The reaction conditions usually involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Dimethylamino)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Various amines and alcohols.

    Substitution: Compounds with different functional groups replacing the dimethylamino group.

Wissenschaftliche Forschungsanwendungen

2-[(Dimethylamino)methyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(Dimethylamino)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Dimethylamino)methyl]cyclopentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

82138-02-1

Molekularformel

C8H17NO

Molekulargewicht

143.23 g/mol

IUPAC-Name

2-[(dimethylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C8H17NO/c1-9(2)6-7-4-3-5-8(7)10/h7-8,10H,3-6H2,1-2H3

InChI-Schlüssel

VORGTYWLJRTHQX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1CCCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.